3-Buten-2-one, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Buten-2-one, oxime can be synthesized through the reaction of 3-buten-2-one with hydroxylamine. The general procedure involves the condensation of the carbonyl compound (3-buten-2-one) with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and can be completed within 24 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetophenone as a starting material, which is then reacted with thionyl chloride to obtain 1,3-diphenyl-2-butene-1-ketone. This intermediate is further reacted with hydroxylamine hydrochloride, potassium hydroxide, and n-butyl bromide in ethanol and water to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Buten-2-one, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium metal, sodium amalgam, and hydrogenation are typical reducing agents.
Substitution: Reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-buten-2-one, oxime primarily involves its interaction with molecular targets such as acetylcholinesterase. By binding to the active site of the enzyme, it can reverse the inhibition caused by organophosphates, thereby restoring normal enzyme function . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation .
Comparison with Similar Compounds
Aldoximes: Compounds where R’ is hydrogen.
Ketoximes: Compounds where both R and R’ are organic groups.
Amidoximes: Oximes of amides with the general structure R1C(=NOH)NR2R3.
Uniqueness: 3-Buten-2-one, oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to act as both an antioxidant and a reactivator of acetylcholinesterase sets it apart from other oximes .
Properties
Molecular Formula |
C4H7NO |
---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(NE)-N-but-3-en-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-3-4(2)5-6/h3,6H,1H2,2H3/b5-4+ |
InChI Key |
CRJRYBCZMPIBJG-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=N\O)/C=C |
Canonical SMILES |
CC(=NO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.